L-Threonine-13C4
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Overview
Description
L-Threonine-13C4 is a stable isotope-labeled compound of L-Threonine, an essential amino acid. The “13C4” designation indicates that four carbon atoms in the molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonine-13C4 can be synthesized through microbial fermentation using carbon-13 labeled substrates. The process involves genetically engineered microorganisms that incorporate the carbon-13 isotope into the L-Threonine molecule during their metabolic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The microorganisms are cultured in bioreactors with a controlled supply of carbon-13 labeled substrates. After fermentation, the this compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-Threonine-13C4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-amino-3-ketobutyric acid.
Reduction: It can be reduced to form L-allo-threonine.
Substitution: Various substitution reactions can occur at the hydroxyl group or the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are commonly used for substitution reactions
Major Products
Oxidation: 2-Amino-3-ketobutyric acid.
Reduction: L-allo-threonine.
Substitution: Various substituted threonine derivatives depending on the reagents used
Scientific Research Applications
L-Threonine-13C4 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of threonine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mechanism of Action
L-Threonine-13C4 exerts its effects by participating in various metabolic pathways. It is incorporated into proteins during protein synthesis and plays a crucial role in the biosynthesis of other amino acids and metabolites. The carbon-13 labeling allows researchers to trace its metabolic fate and study the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
L-Threonine-1-13C: Labeled with a single carbon-13 isotope.
L-Threonine-2,3,4,4,4-d5: Labeled with deuterium atoms.
L-Threonine-13C4,15N: Labeled with both carbon-13 and nitrogen-15 isotopes
Uniqueness
This compound is unique due to its multiple carbon-13 labels, making it particularly useful for detailed metabolic studies and NMR spectroscopy. The multiple labels provide more detailed information about the molecular structure and dynamics compared to single-labeled or deuterium-labeled compounds .
Properties
Molecular Formula |
C4H9NO3 |
---|---|
Molecular Weight |
123.090 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
AYFVYJQAPQTCCC-GGLUNYCGSA-N |
Isomeric SMILES |
[13CH3][13C@H]([13C@@H]([13C](=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
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